molecular formula C16H16N4O2S4 B4707661 N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4707661
M. Wt: 424.6 g/mol
InChI Key: YUPDLYLZFXFSKD-UHFFFAOYSA-N
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Description

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of thiadiazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and benzothiazole intermediates. The key steps include:

    Formation of Thiadiazole Intermediate: This involves the reaction of appropriate thiosemicarbazide with an oxidizing agent to form the thiadiazole ring.

    Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Coupling Reaction: The thiadiazole and benzothiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Conditions vary depending on the type of substitution but may include the use of Lewis acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: It may be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both thiadiazole and benzothiazole moieties, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S4/c1-3-7-23-16-20-19-14(26-16)18-13(21)9-24-15-17-11-6-5-10(22-4-2)8-12(11)25-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPDLYLZFXFSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NN=C(S3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

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